molecular formula C11H22ClNS B1447676 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823912-45-3

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1447676
CAS No.: 1823912-45-3
M. Wt: 235.82 g/mol
InChI Key: DEGHBTCLDRSKFV-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfanyl)-8-azabicyclo[321]octane hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a tert-butylsulfanyl group and an azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular Diels-Alder reaction, which constructs the bicyclic skeleton. This reaction is followed by functional group modifications to introduce the tert-butylsulfanyl group and the azabicyclo[3.2.1]octane core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azabicyclo[3.2.1]octane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Uniqueness

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-tert-butylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS.ClH/c1-11(2,3)13-10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGHBTCLDRSKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

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